2-(4-Fluorophenyl)-2-hydroxypropionic acid
Overview
Description
2-(4-Fluorophenyl)-2-hydroxypropionic acid is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a hydroxyl group on the propionic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid typically involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to introduce the hydroxyl and carboxyl groups. One common method is the aldol condensation followed by oxidation and hydrolysis steps. The reaction conditions often require the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-2-hydroxypropionic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products:
Oxidation: Formation of 2-(4-Fluorophenyl)-2-oxopropionic acid.
Reduction: Formation of 2-(4-Fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-hydroxypropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-2-hydroxypropionic acid
- 2-(4-Bromophenyl)-2-hydroxypropionic acid
- 2-(4-Methylphenyl)-2-hydroxypropionic acid
Comparison: 2-(4-Fluorophenyl)-2-hydroxypropionic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a preferred choice in certain applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCVUIWOTANGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439557 | |
Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81170-13-0 | |
Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.